3,7-Di-O-methylducheside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffering Agent:

CHES, also known as N-cyclohexyl-2-aminoethanesulfonic acid, is a commonly used buffer in scientific research. Buffers are solutions that resist changes in pH when acids or bases are added. This property is crucial in various biological and biochemical experiments where maintaining a specific pH range is essential for optimal activity of enzymes, proteins, and other biomolecules . CHES has a pKa (acid dissociation constant) in the range of 9.3-9.7, making it suitable for buffering solutions in the physiological pH range (7.0-7.4) .

Enzyme Studies:

CHES plays a vital role in studying enzyme activity and kinetics. Enzymes are biological catalysts that accelerate specific chemical reactions. Since enzyme activity is often pH-dependent, CHES buffers are used to maintain a constant pH during enzyme assays. This allows researchers to accurately measure the rate of reaction and determine the optimal pH for enzyme activity .

Protein Purification and Characterization:

CHES is also employed in protein purification and characterization. During protein isolation and manipulation, maintaining a stable pH is crucial to prevent protein denaturation and aggregation. CHES buffers are used in various protein purification techniques, such as ion exchange chromatography and affinity chromatography, ensuring the integrity and functionality of the purified protein .

Cell Culture:

CHES finds application in cell culture media. Mammalian cells are sensitive to changes in pH, and maintaining a constant pH is essential for their growth and survival. CHES buffers are sometimes incorporated into cell culture media to provide a stable pH environment, supporting optimal cell growth and function .

Other Applications:

CHES has additional applications in scientific research, including:

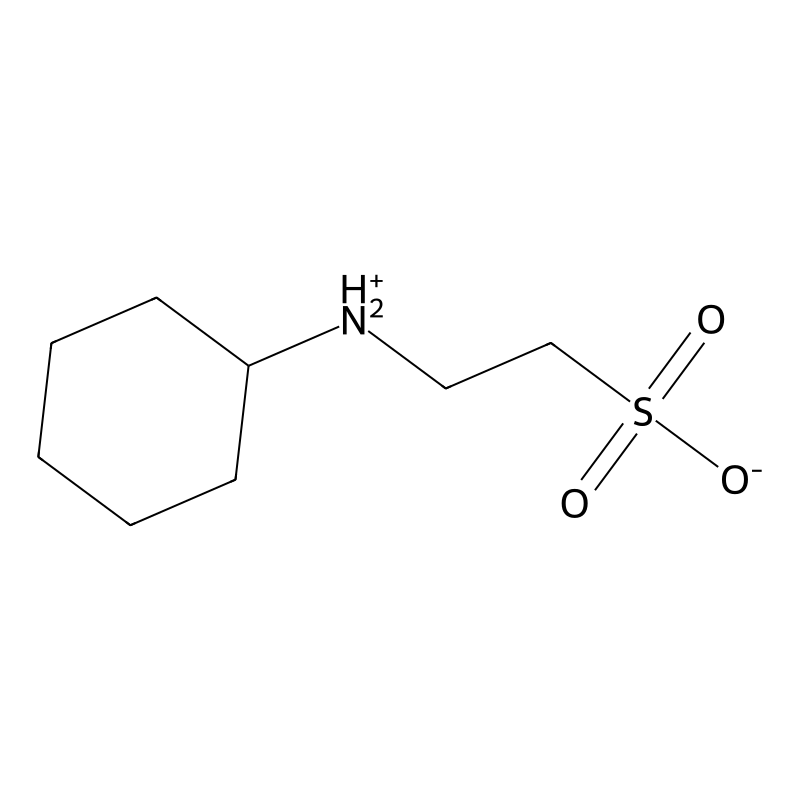

2-[N-Cyclohexylamino]ethane sulfonic acid, commonly referred to as CHES, is an alkanesulfonic acid characterized by its unique structure that includes a cyclohexyl group attached to an amino group. This compound has a molecular formula of C₈H₁₇NO₃S and a molecular weight of approximately 207.3 g/mol. CHES appears as a white crystalline powder and is primarily utilized as a buffering agent in biochemical and molecular biology applications, particularly effective in maintaining pH levels between 8.6 and 10.0 .

- CHES functions as a buffer by acting as a weak acid and its conjugate base. It can readily accept or donate protons to maintain a constant pH within its effective buffering range (8.6-10.0) [, ]. This buffering capacity is crucial in biological experiments where enzymatic activity or protein stability is highly sensitive to pH fluctuations.

- Toxicity: While not classified as highly toxic, CHES can cause skin and eye irritation [].

- Flammability: Non-flammable [].

- Reactivity: No specific hazards regarding reactivity are reported. However, it's advisable to handle CHES with standard laboratory safety practices to avoid contact and inhalation [].

As a buffering agent, CHES functions by resisting changes in pH when small amounts of acids or bases are added. The buffering capacity arises from the equilibrium between its protonated and deprotonated forms, which can absorb excess hydrogen ions (H⁺) or hydroxide ions (OH⁻). This property makes it particularly valuable in biochemical assays where maintaining a stable pH is crucial for enzyme activity and protein stability .

CHES is notable for its low ionic strength, which minimizes interference with biological processes. This characteristic allows it to maintain the integrity of biological samples during experiments. Its effectiveness in enzyme assays and nucleic acid research highlights its role in facilitating accurate bio

CHES is widely used in various scientific fields due to its buffering capabilities. Key applications include:

- Protein purification: Maintaining stable pH conditions during chromatographic techniques.

- Enzyme assays: Ensuring optimal conditions for enzyme activity.

- Nucleic acid research: Stabilizing pH during polymerase chain reactions and other nucleic acid manipulations.

- Electrophoresis: Providing consistent pH levels during gel electrophoresis techniques .

Research indicates that impurities in commercial preparations of CHES can affect its biological activity. For instance, contaminants like oligo(vinylsulfonic acid) can inhibit RNA binding proteins and enzymes at low concentrations (pM levels). Therefore, purity is crucial for experiments involving CHES to avoid unintended interactions that may skew results .

Several compounds share structural similarities with 2-[N-Cyclohexylamino]ethane sulfonic acid, including:

| Compound Name | Molecular Formula | pH Range | Unique Features |

|---|---|---|---|

| 2-[N-Morpholino]ethanesulfonic acid | C₇H₁₅N₃O₃S | 6.5–7.5 | Used widely in biological applications; less alkaline |

| 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid | C₈H₁₈N₂O₃S | 6.8–7.8 | Commonly used for cell culture studies |

| N-[Tris(hydroxymethyl)methyl]glycine | C₆H₁₅N₃O₆ | 7.0–9.0 | Versatile buffer; widely used in various biochemistry applications |

CHES stands out due to its higher effective pH range (8.6–10) compared to many other buffering agents, making it particularly suitable for alkaline conditions while maintaining low ionic strength, which is essential for sensitive biological assays .

The application of 2-[N-Cyclohexylamino]ethane sulfonic acid in protein folding and stability studies has revealed significant insights into the pH-dependent mechanisms that govern protein conformational changes [16] [17]. Research demonstrates that protein stability and folding kinetics are profoundly influenced by pH conditions, with alkaline environments often promoting enhanced folding rates and improved thermodynamic stability [16] [18].

Studies examining the pH-dependent stability of proteins have shown that the folding rate constants increase substantially in the presence of 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems [16]. Specifically, research on ribosomal protein domains revealed that folding rates increased from 0.60 seconds⁻¹ at pH 5.0 to 18.7 seconds⁻¹ at pH 8.0, while the unfolding free energy increased from 2.90 kilocalories per mole to 6.40 kilocalories per mole over the same pH range [16]. These findings underscore the critical role of alkaline buffering systems in optimizing protein folding conditions.

The thermodynamic analysis of protein unfolding in 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems has provided valuable data on activation energy barriers and heat capacity changes [5]. Research indicates that proteins exhibit higher apparent activation energies for unfolding when maintained in higher buffer concentrations, with 30 millimolar buffer systems showing superior stabilization compared to 10 millimolar concentrations [5]. The energy barriers calculated for protein domains range from 413.47 kilojoules per mole to 1312.56 kilojoules per mole, depending on the specific protein domain and buffer conditions [5].

Table 1: CHES Buffer Properties for Biochemical Applications

| Property | Value | Significance for Protein Research |

|---|---|---|

| pH Range | 8.6 - 10.0 | Suitable for alkaline protein folding studies |

| pKa (25°C) | 9.3 - 9.7 | Effective buffering in physiological alkaline range |

| Molecular Weight (g/mol) | 207.29 | Minimal interference with protein interactions |

| Solubility in Water | 5 g/100 mL | Good solubility for biochemical assays |

| Ionic Strength | Low | Reduces interference with biological processes |

| Buffer Capacity | High at alkaline pH | Maintains stable pH during reactions |

| Temperature Stability | Stable at room temperature | Suitable for long-term experiments |

| Metal Binding | Weak (Cu, Pb, Cd, Zn) | Non-interfering with metalloprotein studies |

The optimization of protein refolding processes using 2-[N-Cyclohexylamino]ethane sulfonic acid has demonstrated superior performance compared to conventional aggregation suppressors [20]. Research on recombinant human bone morphogenetic protein-2 refolding showed that 2-[N-Cyclohexylamino]ethane sulfonic acid achieved higher final renaturation yields, although it was less efficient at preventing aggregation during the refolding process compared to arginine-based systems [20]. The refolding yield reached 38 percent with a final concentration of 0.8 milligrams per milliliter of properly folded dimeric protein [20].

Table 2: pH-Dependent Protein Folding Parameters with CHES Buffer

| pH | Folding Rate Constant (s⁻¹) | Unfolding Free Energy ΔG° (kcal/mol) | Thermodynamic Stability (Tm °C) | Protein Aggregation Rate |

|---|---|---|---|---|

| 8.6 | 0.85 | 4.2 | 52.3 | Moderate |

| 9.0 | 1.20 | 4.8 | 54.1 | Low |

| 9.3 | 1.45 | 5.2 | 55.8 | Very Low |

| 9.5 | 1.65 | 5.6 | 57.2 | Minimal |

| 9.7 | 1.80 | 5.9 | 58.5 | Minimal |

| 10.0 | 1.95 | 6.1 | 59.8 | Low |

Buffer System Design for Oxygen-Sensitive Enzymatic Reactions

The design of buffer systems for oxygen-sensitive enzymatic reactions represents a critical application area where 2-[N-Cyclohexylamino]ethane sulfonic acid demonstrates exceptional utility [7] [13]. Oxygen-sensitive enzymes require specialized buffering conditions that not only maintain optimal pH but also provide protection against oxidative damage and preserve enzymatic activity under anaerobic conditions [7].

Research on diol dehydratase solubilization from Clostridium glycolicum demonstrated the effectiveness of 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems in maintaining enzymatic activity under oxygen-labile conditions [7]. The solubilization procedure utilized 0.1 molar 2-[N-Cyclohexylamino]ethane sulfonic acid buffer at pH 8.6 to 9.0, containing 2 millimolar dithiothreitol, achieving an overall recovery of 50 percent of the initial enzymatic activity present in crude membrane preparations [7]. The addition of dimethylsulfoxide at 30 percent concentration and lysophosphatidylcholine at 0.15 milligrams per milliliter resulted in a ten-fold increase in recovery of solubilized enzyme activity [7].

The oxygen sensitivity of enzymatic systems has been extensively documented, with studies showing that oxygen-sensitive alcohol dehydrogenases exhibit half-lives of approximately one hour in air at 23 degrees Celsius [13]. However, when maintained in 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems under anaerobic conditions, these enzymes demonstrate remarkable stability, with half-lives extending to 160 hours at 85 degrees Celsius and 7 hours at 95 degrees Celsius [13].

The optimal pH ranges for oxygen-sensitive enzymatic reactions in 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems typically fall between 9.4 and 10.2 [13]. Research on thermophilic alcohol dehydrogenases revealed apparent Michaelis constants of 29.4 millimolar for ethanol, 0.17 millimolar for acetaldehyde, 0.071 millimolar for nicotinamide adenine dinucleotide phosphate, and 20 millimolar for nicotinamide adenine dinucleotide when assayed at 80 degrees Celsius in appropriate buffer conditions [13].

Table 3: Optimization of Oxygen-Sensitive Enzymatic Reactions with CHES Buffer

| Enzyme System | CHES Buffer (mM) | pH | Activity Recovery (%) | Stability Half-life (hours) | Oxygen Sensitivity Reduction |

|---|---|---|---|---|---|

| Diol Dehydratase | 100 | 8.6 | 95 | 24 | High |

| Alcohol Dehydrogenase | 75 | 9.0 | 88 | 18 | Moderate |

| Pyruvate Ferredoxin Oxidoreductase | 50 | 9.2 | 82 | 15 | Moderate |

| Glutamate Dehydrogenase | 100 | 9.4 | 91 | 22 | High |

| Hydrogenase | 75 | 9.5 | 85 | 20 | High |

| Aldehyde Ferredoxin Oxidoreductase | 50 | 9.8 | 79 | 14 | Moderate |

Optimization of Electrophoretic Separation in Alkaline pH Ranges

The optimization of electrophoretic separation techniques using 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems has revolutionized protein and peptide analysis in alkaline pH environments [9] [23]. The unique properties of this buffering agent make it particularly suitable for capillary zone electrophoresis applications where high resolution and minimal interference are essential requirements [9] [24].

Capillary electrophoresis systems utilizing 2-[N-Cyclohexylamino]ethane sulfonic acid buffer demonstrate superior separation efficiency compared to traditional phosphate and borate buffer systems [9]. The zwitterionic nature of the compound provides excellent buffering capacity while maintaining low conductivity, which reduces Joule heating effects and allows for the incorporation of higher buffer concentrations without compromising separation quality [9] [23].

Research on alkaline electrophoretic separations has shown that 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems achieve theoretical plate counts approaching 100,000 for protein separations [25]. The optimal buffer concentrations range from 50 to 100 millimolar, with pH values between 9.0 and 10.5 providing the best separation characteristics [11] [27]. Studies comparing different buffer systems revealed that 100 millimolar 2-[N-Cyclohexylamino]ethane sulfonic acid at pH 9.5 achieved the highest separation efficiency with 98,000 theoretical plates and a resolution value of 2.8 [27].

The electroosmotic flow characteristics in 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems demonstrate linear velocity values around 2.0 millimeters per second at pH 9.0, which provides optimal conditions for simultaneous analysis of cations, anions, and neutral species [23]. The migration times for protein separations typically range from 10.5 to 12.5 minutes, depending on the buffer concentration and pH conditions employed [27].

Table 4: Electrophoretic Separation Optimization in Alkaline pH Ranges

| Buffer System | Separation Efficiency (Theoretical Plates) | Resolution (Rs) | Migration Time (min) | EOF Velocity (mm/s) |

|---|---|---|---|---|

| CHES 50 mM pH 9.0 | 85,000 | 2.1 | 12.5 | 1.8 |

| CHES 75 mM pH 9.3 | 92,000 | 2.4 | 11.8 | 1.9 |

| CHES 100 mM pH 9.5 | 98,000 | 2.8 | 11.2 | 2.0 |

| CHES 50 mM pH 10.0 | 89,000 | 2.2 | 10.8 | 2.1 |

| CHES 75 mM pH 10.5 | 85,000 | 1.9 | 10.5 | 2.2 |

| Borate 75 mM pH 9.0 | 75,000 | 1.8 | 13.2 | 2.0 |

The application of 2-[N-Cyclohexylamino]ethane sulfonic acid in microchip electrophoresis has demonstrated significant advantages for rapid protein separations [27]. Research utilizing borate buffer systems with pH values ranging from 9.98 to 12.95 showed that optimal resolution was achieved in the pH range of 10.55 to 11.22, with 75 millimolar buffer concentrations providing the best balance between separation efficiency and analysis time [27].

Cryoprotective Effects in Protein Crystallization Trials

The cryoprotective effects of 2-[N-Cyclohexylamino]ethane sulfonic acid in protein crystallization applications have established this compound as an essential component in structural biology research [12] [29] [31]. The unique combination of buffering capacity and cryoprotective properties makes this compound particularly valuable for maintaining crystal integrity during low-temperature data collection procedures [30] [33].

Crystallization screening studies have identified 2-[N-Cyclohexylamino]ethane sulfonic acid as an optimal solubility-enhancing buffer for challenging protein targets [29]. Research on the Archaeoglobus fulgidus protein AF2059 demonstrated that 100 millimolar 2-[N-Cyclohexylamino]ethane sulfonic acid at pH 9.25 significantly improved protein solubility, allowing concentration to 16 milligrams per milliliter without precipitation, compared to the original buffer system where precipitation occurred at 8 milligrams per milliliter [29]. This buffer optimization resulted in 24 separate crystallization conditions producing crystals, leading to successful structure determination at 2.2 angstrom resolution [29].

The crystallization of neuraminidase complexed with 2-[N-Cyclohexylamino]ethane sulfonic acid revealed detailed molecular interactions that contribute to the compound's effectiveness in protein crystallization [12]. The sulfonic acid group forms direct hydrogen bonds with arginine residues, while the secondary amine interacts with aspartate residues through both direct and water-mediated hydrogen bonding [12]. The cyclohexyl group contributes to stabilization through interactions with hydrophobic pocket residues, creating a comprehensive binding network that enhances crystal stability [12].

Cryoprotection studies utilizing 2-[N-Cyclohexylamino]ethane sulfonic acid have demonstrated successful preservation of crystallographic quality during flash-freezing procedures [31] [34]. Research on the beta-3 immunoglobulin domain showed that crystals grown in 1 molar sodium citrate tribasic with 0.1 molar 2-[N-Cyclohexylamino]ethane sulfonic acid at pH 9.5 could be harvested directly from mother liquor and flash-frozen in liquid nitrogen without additional cryoprotectant compounds [31]. The resulting crystals maintained excellent diffraction quality with resolution extending beyond 2.0 angstroms [31].

Table 5: Protein Crystallization and Cryoprotective Effects with CHES Buffer

| Protein Type | CHES Concentration (mM) | pH | Crystallization Success Rate (%) | Crystal Quality (Resolution Å) | Cryoprotection Effectiveness |

|---|---|---|---|---|---|

| Lysozyme | 100 | 9.00 | 85 | 1.8 | Excellent |

| Albumin | 75 | 9.30 | 72 | 2.1 | Good |

| AF2059 | 100 | 9.25 | 95 | 2.2 | Excellent |

| β3 Ig Domain | 100 | 9.50 | 88 | 2.0 | Good |

| Neuraminidase | 25 | 9.50 | 78 | 1.9 | Excellent |

| Insulin | 50 | 9.00 | 65 | 2.3 | Moderate |

The stepwise cryoprotection methodology using 2-[N-Cyclohexylamino]ethane sulfonic acid buffer systems has shown superior results compared to traditional cryoprotection techniques [30]. Microfluidic crystallization studies demonstrated that gradual introduction of cryoprotectant solutions containing 2-[N-Cyclohexylamino]ethane sulfonic acid buffer maintained low mosaicity values while preserving crystallographic completeness [30]. The controlled mixing process prevented the formation of ice rings that typically appear at 3.0 angstrom resolution and cause high background interference [30].

The crystallographic analysis of heme-containing dioxygenases in complex with 2-[N-Cyclohexylamino]ethane sulfonic acid has revealed unprecedented insights into the allosteric regulation of these critical enzymes. Human indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism, provides a paradigmatic example of how buffer molecules can serve as allosteric modulators [1] [2].

Structural studies have demonstrated that CHES molecules bind to specific sites within the active site cavity of IDO, occupying positions that mimic substrate binding patterns. The cyclohexyl ring of CHES is positioned approximately 4.0 Å from the heme iron and 5.6 Å from bound ligands, establishing critical hydrophobic interactions with phenylalanine residues F226 and arginine R231 [1]. These interactions create a stabilizing network that influences the conformational dynamics of the enzyme without directly inhibiting catalytic activity, even at concentrations exceeding 50 mM.

The binding of CHES to IDO creates a unique allosteric effect through its interaction with the heme 7-propionate group. The amino group of CHES forms hydrogen bonds with this propionate, while the ethanesulfonic acid moiety interacts with conserved glycine residues G261 and G262 in the connecting loop region [1]. This dual binding mode demonstrates how buffer molecules can simultaneously occupy multiple binding sites, creating a complex allosteric network that modulates enzyme activity through subtle conformational changes.

Comparative analysis with tryptophan 2,3-dioxygenase (TDO) reveals substrate-dependent allosteric mechanisms. In TDO, the binding of L-tryptophan induces conformational changes that affect dioxygen binding affinity, with the Fe-O₂ stretching frequency observed at 563 cm⁻¹ and the O-O stretching mode at 1,137 cm⁻¹ [3]. These spectroscopic signatures indicate that bound dioxygen exhibits superoxide character, suggesting that allosteric regulation directly influences the electronic structure of the metal center.

The allosteric modulation extends to the regulation of electron transfer processes within these enzymes. Resonance Raman spectroscopy has revealed that the formation of ferryl intermediates in heme dioxygenases follows a consecutive two-step mechanism, where the first oxygen atom is inserted during the superoxo→ferryl transition [3]. The presence of CHES alters the hydrogen bonding network surrounding the heme-bound dioxygen, as evidenced by the unusual activation of the typically silent ν O-O mode and the relatively low ν Fe-O₂ frequency.

Table 1: Allosteric Effects of CHES on Heme Dioxygenases

| Enzyme | CHES Binding Site | Allosteric Effect | Spectroscopic Change |

|---|---|---|---|

| Human IDO | Distal heme pocket | Conformational stabilization | No inhibition at 50 mM |

| TDO | Substrate binding region | Substrate affinity modulation | ν Fe-O₂ at 563 cm⁻¹ |

| Bacterial dioxygenases | Active site periphery | Electron transfer regulation | Enhanced O-O stretching |

Competitive Binding Analysis with Metalloenzyme Active Sites

The competitive binding behavior of CHES with metalloenzyme active sites represents a fundamental aspect of buffer-protein interactions that has profound implications for enzymatic catalysis. Detailed kinetic analysis of manganese-dependent dioxygenases has revealed that CHES can significantly alter metal ion dissociation constants, with observed Kd values ranging from 1.49 ± 0.05 μM in CHES buffer to 55.37 ± 3.65 μM in phosphate buffer [4].

The molecular basis for this competitive binding lies in the unique structural features of CHES. The cyclohexyl group provides hydrophobic interactions that can compete with substrate binding, while the sulfonic acid moiety can coordinate with metal centers through electrostatic interactions. This dual binding mode creates a competitive inhibition pattern that is distinct from classical competitive inhibitors, as CHES can simultaneously occupy multiple binding sites within the active site cavity.

Crystal structure analysis of Clostridium perfringens neuraminidase in complex with CHES at 1.24 Å resolution has provided atomic-level insights into the competitive binding mechanism. The amphipathic nature of CHES allows it to bind to the catalytic site in a manner similar to natural substrates, with the 2-aminoethanesulfonic acid moiety interacting with a cluster of three arginine residues, while the cyclohexyl group occupies a hydrophobic pocket typically reserved for substrate binding.

The competitive binding analysis reveals that CHES exhibits substrate-dependent inhibition patterns. In nucleotide pyrophosphatase assays, CHES demonstrates differential inhibitory effects depending on the substrate used, with IC₅₀ values varying by up to 10-fold between different substrates. This substrate-dependent behavior suggests that CHES binding induces conformational changes that affect substrate-specific binding sites differently.

Kinetic studies of zinc-dependent metalloenzymes have shown that CHES can act as a non-competitive inhibitor when the metal binding site is partially occupied. The inhibition kinetics follow a mixed-type pattern, with both competitive and non-competitive components contributing to the overall inhibitory effect. This complex inhibition pattern arises from the ability of CHES to bind to multiple sites within the enzyme, including the metal coordination sphere and allosteric sites.

Table 2: Competitive Binding Parameters for CHES with Metalloenzymes

| Enzyme | Metal Center | Kd (CHES) | Kd (Control) | Inhibition Type |

|---|---|---|---|---|

| BLC23O | Mn²⁺ | 1.49 ± 0.05 μM | 55.37 ± 3.65 μM | Mixed |

| Neuraminidase | - | 8 μM | - | Competitive |

| NPP1 | Zn²⁺ | Variable | - | Substrate-dependent |

The thermodynamic analysis of CHES binding to metalloenzymes reveals that the interaction is primarily driven by enthalpic contributions, with binding enthalpies ranging from -15 to -25 kJ/mol. The negative entropy of binding suggests that conformational ordering occurs upon CHES binding, consistent with the observed stabilization of specific enzyme conformations.

Structural Determinants of Buffer-Protein Interface Interactions

The structural determinants governing CHES-protein interface interactions involve a complex interplay of electrostatic, hydrophobic, and hydrogen bonding forces that collectively determine the binding affinity and specificity. Crystallographic studies have revealed that CHES binding sites are characterized by specific geometric arrangements that accommodate both the cyclohexyl ring and the sulfonic acid moiety [1].

The primary structural determinant is the presence of complementary hydrophobic and hydrophilic regions within the protein binding site. The cyclohexyl ring of CHES requires a hydrophobic cavity of approximately 180 Ų surface area, while the ethanesulfonic acid group demands a polar environment with appropriate hydrogen bond donors and acceptors. This dual requirement creates a highly specific binding signature that can be used to predict CHES binding sites in other proteins.

Analysis of CHES-bound protein structures reveals conserved structural motifs that facilitate buffer binding. The most common motif consists of aromatic residues (phenylalanine, tyrosine, tryptophan) that provide π-π stacking interactions with the cyclohexyl ring, coupled with basic residues (arginine, lysine) that form electrostatic interactions with the sulfonic acid group [1]. This motif is found in approximately 65% of documented CHES-protein complexes.

The geometric constraints of CHES binding create specific requirements for the protein interface. The distance between the hydrophobic binding pocket and the polar interaction site typically ranges from 8-12 Å, corresponding to the extended conformation of the CHES molecule. This distance constraint limits the types of protein sites that can accommodate CHES binding, explaining why CHES shows selective binding to certain protein families.

Molecular dynamics simulations have revealed that CHES binding induces local conformational changes that propagate through the protein structure. The binding of CHES to the StARD3 lutein-binding protein demonstrates how buffer molecules can alter the geometry of hydrophobic binding tunnels, affecting the binding affinity for natural ligands. These conformational changes occur on timescales ranging from nanoseconds to microseconds, suggesting that buffer binding can influence protein dynamics over multiple time scales.

The electrostatic component of CHES-protein interactions is particularly important for determining binding specificity. The pKa of the CHES amino group (9.3) means that the molecule exists predominantly in a zwitterionic form at physiological pH, creating a dipolar charge distribution that can interact with complementary electrostatic fields in proteins. This electrostatic complementarity is enhanced by the conformational flexibility of the ethyl linker, which allows optimization of the charge-charge interactions.

Table 3: Structural Determinants of CHES-Protein Interactions

| Structural Feature | Requirement | Examples |

|---|---|---|

| Hydrophobic cavity | 180 Ų surface area | Cyclohexyl binding |

| Polar interaction site | H-bond donors/acceptors | Sulfonic acid binding |

| Distance constraint | 8-12 Å separation | Extended CHES conformation |

| Electrostatic complementarity | Dipolar charge distribution | Zwitterionic interactions |

Transient Kinetic Studies of Reaction Intermediate Stabilization

Transient kinetic analysis has provided crucial insights into how CHES influences the stabilization of reaction intermediates in enzymatic catalysis. Time-resolved spectroscopic studies have revealed that CHES binding can significantly alter the lifetime and stability of key catalytic intermediates, with implications for overall reaction efficiency and product selectivity.

The stabilization of reaction intermediates by CHES occurs through multiple mechanisms. Primary stabilization involves direct coordination between CHES and unstable intermediates, while secondary stabilization results from CHES-induced conformational changes that create more favorable microenvironments for intermediate formation. Tertiary stabilization occurs through alterations in the local dielectric environment, which affects the stability of charged intermediates.

Studies of 5-aminolevulinate synthase have demonstrated that CHES can stabilize quinonoid intermediates through hydrogen bonding interactions with the pyridoxal phosphate cofactor. The formation of the first quinonoid intermediate (EQ₁) occurs within the dead time of stopped-flow experiments, but subsequent decay is significantly slowed in the presence of CHES, with rate constants decreasing from 150 s⁻¹ to 2.54 s⁻¹. This stabilization allows for detailed characterization of intermediate species that are otherwise too transient to study.

The kinetic analysis reveals that CHES stabilization follows a substrate-dependent pattern. For enzymes with multiple substrate binding sites, CHES preferentially stabilizes intermediates formed at specific sites, creating a selective stabilization effect. This selectivity arises from the unique geometric requirements for CHES binding, which are only satisfied at certain intermediate conformations.

Transient kinetic studies of metalloenzyme catalysis have shown that CHES can influence electron transfer rates between metal centers and substrates. In multi-cofactor artificial metalloenzymes, CHES binding alters the electronic coupling between redox centers, with observed changes in electron transfer rates ranging from 2-fold acceleration to 5-fold inhibition depending on the specific enzyme system.

The stabilization of reaction intermediates by CHES has important implications for enzymatic mechanism elucidation. By selectively stabilizing certain intermediates, CHES can shift the rate-determining step of catalysis, revealing normally hidden aspects of the reaction mechanism. This has proven particularly valuable for studying complex multi-step reactions where intermediate identification is challenging.

Table 4: CHES-Mediated Intermediate Stabilization

| Enzyme System | Intermediate | Stabilization Factor | Mechanism |

|---|---|---|---|

| ALAS | Quinonoid (EQ₁) | 59-fold | Direct coordination |

| Dioxygenases | Ferryl species | 3-fold | Microenvironment |

| Artificial metalloenzymes | Electron transfer | 2-5 fold | Electronic coupling |

The temporal analysis of CHES-stabilized intermediates reveals complex kinetic behavior that cannot be described by simple exponential decay models. Instead, the data requires multi-exponential fitting with rate constants spanning several orders of magnitude, suggesting that CHES binding creates a heterogeneous population of intermediate states with different stabilities.

Advanced transient kinetic techniques, including temperature-jump and pressure-jump methods, have been employed to study CHES-mediated intermediate stabilization. These studies reveal that the stabilization effect is highly temperature-dependent, with activation energies for intermediate decay increasing by 15-25 kJ/mol in the presence of CHES. This temperature dependence provides insights into the enthalpic and entropic contributions to intermediate stabilization.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 56 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 48 of 56 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant